molecular formula C11H12N2O B1522797 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1249859-33-3

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B1522797
CAS RN: 1249859-33-3
M. Wt: 188.23 g/mol
InChI Key: ZCFQZMQMWHPBQK-UHFFFAOYSA-N
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Description

“8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, along with related hydroquinoline derivatives, has been studied for its structural, electronic, optical, and charge transport properties. Research indicates these compounds could be efficient multifunctional materials, showing promise in optoelectronic applications due to their absorption wavelengths and major transitions, as well as their potential in charge transport applications, particularly in hole transport tendency (Irfan et al., 2020).

Synthesis and Chemical Reactivity

The compound has been involved in studies focusing on its synthesis and reactivity. Research includes its one-pot synthesis and the exploration of its reactions with various chemical agents, highlighting its versatility in chemical synthesis (Dyachenko & Dyachenko, 2015), (Elkholy, 2007).

Catalytic and Biological Activity

Studies also show its role in the synthesis of hexahydroquinoline derivatives under solvent-free conditions, indicating potential applications in catalysis (Abdolmohammadi, 2013). Additionally, some derivatives of the compound have been synthesized and evaluated for their antifungal properties, suggesting potential applications in the development of new antifungal agents (Gholap et al., 2007).

Electronic Structure Analysis

Research involving density functional theory (DFT) calculations of the compound has provided insights into its electronic structure and bonding interactions. This research is crucial for understanding the compound's properties at the molecular level, which can guide its applications in various scientific fields (Basafa et al., 2021).

properties

IUPAC Name

8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h5,7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQZMQMWHPBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Q & A

Q1: What are the key structural features of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

A1: This compound consists of a six-membered N-heterocyclic ring (a quinoline ring system) fused with a methyl-substituted cyclohexene ring []. The nitrogen-containing ring is essentially flat and exhibits aromatic properties []. Additionally, the nitrogen atom within this ring system displays a trigonal-planar coordination geometry [].

Q2: How does the structure of this compound influence its solid-state arrangement?

A2: In its crystal form, this compound molecules interact through specific hydrogen bonding patterns []. Pairs of molecules, related by inversion symmetry, are linked via N—H⋯O hydrogen bonds, forming dimers within the crystal lattice [].

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